molecular formula C15H9NO6 B12717562 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- CAS No. 137988-02-4

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)-

Cat. No.: B12717562
CAS No.: 137988-02-4
M. Wt: 299.23 g/mol
InChI Key: UTXKAQHACDWHLS-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 4-nitrophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Coupling Reaction: The 4-nitrophenol is reacted with 7-hydroxy-4H-1-benzopyran-4-one in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-
  • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-

Comparison:

  • Uniqueness: The presence of the nitrophenoxy group at the 3rd position distinguishes it from other similar compounds, imparting unique chemical and biological properties.
  • Chemical Properties: Compared to its analogs, the nitro group enhances its reactivity and potential for further chemical modifications.
  • Biological Activity: The nitrophenoxy derivative may exhibit different biological activities compared to its methoxy or hydroxy analogs, making it a valuable compound for specific research applications.

Properties

CAS No.

137988-02-4

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

7-hydroxy-3-(4-nitrophenoxy)chromen-4-one

InChI

InChI=1S/C15H9NO6/c17-10-3-6-12-13(7-10)21-8-14(15(12)18)22-11-4-1-9(2-5-11)16(19)20/h1-8,17H

InChI Key

UTXKAQHACDWHLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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